5,5'-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol)
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Overview
Description
5,5’-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features two triazole rings connected by a butane-1,4-diyl linker, with each triazole ring substituted with a methyl group and a thiol group.
Mechanism of Action
Target of Action
Its constituents, 1h-1,2,4-triazole-3-thiol and 4-methyl-4h-1,2,4-triazole-3-thiol, have been studied . These compounds are known to interact with various targets, including cadmium (II) salts and silver electrodes .
Mode of Action
1h-1,2,4-triazole-3-thiol, a constituent of the compound, forms luminescent polymers with cadmium (ii) salts . Another constituent, 4-Methyl-4H-1,2,4-triazole-3-thiol, exhibits electrochemically anticorrosive behavior on silver electrodes . These interactions suggest that the compound may have similar properties.
Result of Action
Based on the properties of its constituents, it may exhibit luminescent properties and anticorrosive behavior .
Action Environment
It’s known that the constituents of the compound can react under certain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with a butane-1,4-diyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol groups of the triazole react with the halide to form the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5,5’-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Substitution: The triazole rings can participate in nucleophilic substitution reactions.
Complexation: The compound can form coordination complexes with metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used.
Substitution: Alkyl halides or acyl halides can be used as reagents.
Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride can be used.
Major Products Formed
Oxidation: Disulfides.
Substitution: Alkylated or acylated triazole derivatives.
Complexation: Metal-triazole complexes.
Scientific Research Applications
5,5’-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to the biological activity of triazole derivatives.
Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and anticancer agents.
Comparison with Similar Compounds
Similar Compounds
4-methyl-4H-1,2,4-triazole-3-thiol: A simpler triazole derivative with similar chemical properties.
5,5’-(1,4-phenylene)bis(1,2,4-triazole): Another triazole derivative with a different linker.
5,5’-butane-1,4-diylbis(1,2,4-triazole): Similar structure but without the methyl and thiol groups.
Uniqueness
5,5’-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) is unique due to the presence of both methyl and thiol groups on the triazole rings, which can significantly influence its chemical reactivity and biological activity. The butane-1,4-diyl linker also provides a flexible connection between the two triazole rings, potentially enhancing its ability to interact with various molecular targets .
Properties
IUPAC Name |
4-methyl-3-[4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)butyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6S2/c1-15-7(11-13-9(15)17)5-3-4-6-8-12-14-10(18)16(8)2/h3-6H2,1-2H3,(H,13,17)(H,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEPSEZSFHGHCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CCCCC2=NNC(=S)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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